molecular formula C13H18F6N2O4S2 B1382956 Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 1186103-43-4

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1382956
CAS No.: 1186103-43-4
M. Wt: 444.4 g/mol
InChI Key: IGABCHQKFATAOI-UHFFFAOYSA-N
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Description

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound that belongs to the class of organic salts. It is characterized by its unique structure, which includes a benzyl group, an ethyl group, a dimethylammonium cation, and a bis(trifluoromethanesulfonyl)imide anion. This compound is known for its excellent thermal stability and high ionic conductivity, making it useful in various scientific and industrial applications.

Scientific Research Applications

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

  • Chemistry: It is used as an ionic liquid in organic synthesis and catalysis due to its high thermal stability and solvating properties.

  • Biology: The compound can be used as a phase transfer catalyst in biochemical reactions.

  • Industry: Its high ionic conductivity makes it suitable for use in electrochemical devices, such as batteries and supercapacitors.

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thus affecting neurotransmission processes . Additionally, this compound can bind to proteins, altering their structure and function, which can be useful in studying protein folding and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, impacting the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, by binding to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in increased levels of acetylcholine in synaptic clefts . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine, followed by quaternization with dimethylamine. The resulting quaternary ammonium salt is then treated with bis(trifluoromethanesulfonyl)imide to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The compound can be reduced to form benzyl(ethyl)amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethanesulfonyl)imide anion can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Benzyl(ethyl)amine

  • Substitution: Various substituted ammonium salts

Mechanism of Action

The mechanism by which Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to act as a strong electrolyte. The bis(trifluoromethanesulfonyl)imide anion is highly stable and can dissociate in solution, providing a high concentration of mobile ions. This enhances the ionic conductivity of the compound, making it effective in various electrochemical applications.

Molecular Targets and Pathways Involved:

  • Electrochemical Devices: The compound interacts with electrode surfaces, facilitating the movement of ions and enhancing the performance of devices such as batteries and supercapacitors.

Comparison with Similar Compounds

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of a benzyl group and a bis(trifluoromethanesulfonyl)imide anion. Similar compounds include:

  • Benzyl(ethyl)dimethylammonium Tetrafluoroborate: This compound has a tetrafluoroborate anion instead of bis(trifluoromethanesulfonyl)imide, resulting in different ionic properties.

  • Benzyl(ethyl)dimethylammonium Hexafluorophosphate: This compound contains a hexafluorophosphate anion, which also affects its ionic conductivity and stability.

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Properties

IUPAC Name

benzyl-ethyl-dimethylazanium;bis(trifluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.C2F6NO4S2/c1-4-12(2,3)10-11-8-6-5-7-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABCHQKFATAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186103-43-4
Record name Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
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Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
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Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
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Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
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Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 6
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

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